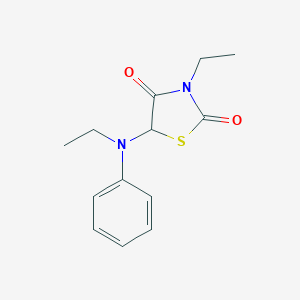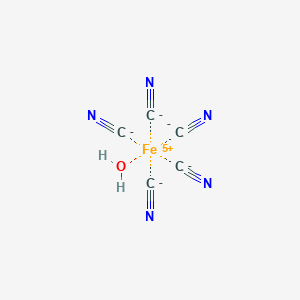
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione, also known as EEDQ, is a chemical compound that is widely used in scientific research for its ability to modify proteins and peptides. EEDQ is a potent cross-linking agent that is used to link amino groups in proteins and peptides, which makes it an important tool in the study of protein structure and function. In
Mechanism of Action
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione works by cross-linking amino groups in proteins and peptides. It reacts with the amino group of one amino acid residue and the carboxyl group of another, forming a covalent bond between the two residues. This creates a bridge between the two residues, which can be used to study protein structure and function.
Biochemical and Physiological Effects:
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has no known physiological effects as it is not used in drug development. However, it has been shown to have significant biochemical effects on proteins and peptides. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has been shown to modify the activity of enzymes, alter protein conformation, and affect protein-protein interactions.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in lab experiments are its ability to modify proteins and peptides, its ease of use, and its relatively low cost. However, there are also limitations to its use. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be toxic to cells, and it can also modify proteins and peptides in unintended ways. Additionally, the cross-linking reaction can be difficult to control, which can lead to inconsistent results.
Future Directions
There are several future directions for the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the development of new cross-linking reagents that are less toxic and more specific. Another area of interest is the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in the study of protein-protein interactions in living cells. Finally, 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione could be used in the development of new protein-based therapeutics, such as antibody-drug conjugates.
Synthesis Methods
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be synthesized by reacting ethyl chloroformate with ethylaniline in the presence of sodium hydride. The resulting product is then reacted with thiosemicarbazide to produce 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione. The synthesis method for 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is used extensively in scientific research for its ability to modify proteins and peptides. It is commonly used in cross-linking experiments to study protein-protein interactions, protein-ligand interactions, and protein structure and function. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is also used in the synthesis of peptide conjugates and as a coupling reagent in peptide synthesis.
properties
Product Name |
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
3-ethyl-5-(N-ethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14(10-8-6-5-7-9-10)12-11(16)15(4-2)13(17)18-12/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
HYOKUJCWXAICPQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)

![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)



![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)



![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

